Benzo[b]thiophene-2-carbothioamide, N-methyl-
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Overview
Description
Benzo[b]thiophene-2-carbothioamide, N-methyl- is a chemical compound with the following structural formula: !Molecular Structure . It belongs to the class of benzo[b]thiophenes and contains a carbothioamide functional group.
Synthesis Analysis
The synthesis of this compound involves introducing different substituents at the 4-position of the benzo[b]thiophene ring. Researchers have designed a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING (Stimulator of Interferon Genes) agonists . These derivatives were prepared through a synthetic campaign for subsequent biological evaluation.
Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-2-carbothioamide, N-methyl- consists of a benzo[b]thiophene ring fused with a carbothioamide group. The N-methyl substitution occurs at the nitrogen atom of the carbothioamide moiety .
Scientific Research Applications
- N-methyl-1-benzothiophene-2-carbothioamide (BTBT) is a champion molecule for high-mobility OFET devices . Researchers have explored its use as a semiconductor material due to its excellent charge transport properties. OFETs based on BTBT exhibit promising performance in electronic applications.
- BTBT has found application in DSSCs as an alternative to fullerene-based acceptors. These solar cells use dyes to absorb sunlight and convert it into electricity. BTBT-based dyes have been investigated for their efficiency in capturing solar energy and enhancing cell performance .
- Similar to DSSCs, BTBT derivatives have been explored in OPVs. These devices utilize organic materials to generate electricity from sunlight. Researchers have studied BTBT-based materials as electron acceptors, aiming to improve the efficiency and stability of organic solar cells .
- Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxide (a derivative of BTBT) has been achieved using graphite felt electrodes. This method offers a yield of 75% and demonstrates the compound’s potential in synthetic chemistry .
Organic Field-Effect Transistors (OFETs)
Dye-Sensitized Solar Cells (DSSCs)
Organic Photovoltaics (OPVs)
Electrochemical Synthesis
Mechanism of Action
Target of Action
N-methyl-1-benzothiophene-2-carbothioamide, also known as Benzo[b]thiophene-2-carbothioamide, N-methyl- or EN300-7448164, is a compound that primarily targets the Monoamine Oxidase B (MAO-B) enzyme . This enzyme plays a crucial role in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the oxidative deamination of dopamine, thereby increasing its concentration in the brain
Biochemical Pathways
The inhibition of the MAO-B enzyme affects the dopamine metabolic pathway . By preventing the breakdown of dopamine, the compound increases the concentration of this neurotransmitter in the brain . This can have downstream effects on various neurological processes, particularly those associated with mood regulation and motor control .
Result of Action
The primary molecular effect of N-methyl-1-benzothiophene-2-carbothioamide’s action is the inhibition of the MAO-B enzyme . This results in an increase in dopamine levels in the brain . At the cellular level, this can lead to changes in neuronal activity, particularly in areas of the brain associated with mood regulation and motor control .
Future Directions
: Zhou, R., Wang, X., Zhang, D., Zhan, Z., & Duan, W. (2023). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. Molecular Diversity, 1-14. Read more : ChemicalBook. (n.d.). Benzo[b]thiophene-2-carboxamide, 4-fluoro-N-methoxy-N-methyl-. Read more : NIST Chemistry WebBook. (n.d.). Benzo[b]thiophene, 2-methyl-. Read more
properties
IUPAC Name |
N-methyl-1-benzothiophene-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c1-11-10(12)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYTYGBMLPAFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C1=CC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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